2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-(4-fluorophenoxy)acetamide moiety at position 2. Its synthesis likely involves coupling 2-(4-fluorophenoxy)acetic acid with the amine group of the thienopyrazole intermediate, as seen in analogous acetamide syntheses .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-15-8-4-14(5-9-15)24-20(17-11-28-12-18(17)23-24)22-19(25)10-27-16-6-2-13(21)3-7-16/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGMVEUTCJZQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thienopyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and hydrazine derivative.
Introduction of the fluorophenoxy group: This step involves a nucleophilic substitution reaction where a fluorophenol reacts with an appropriate electrophile.
Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.
Formation of the acetamide linkage: This involves the reaction of the intermediate product with an acylating agent, such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations :
- Electronic Effects: The 4-fluorophenoxy group in the target compound introduces electron-withdrawing properties, whereas analogs with 4-methylphenoxy () or 4-methoxyphenyl () groups exhibit electron-donating effects, altering binding interactions .
Pharmacological Activity Comparison
Key Observations :
- Anti-Cancer Activity: Quinazoline sulfonyl acetamides () show broad-spectrum activity, while thienopyrazole derivatives may require functionalization (e.g., sulfone groups) to achieve comparable potency .
- Antimicrobial vs. Receptor Targeting: The target compound’s thienopyrazole core is less likely to exhibit antimicrobial activity compared to benzofuran-oxadiazole derivatives () but may excel in receptor modulation .
Physicochemical Properties
Key Observations :
- Solubility : The target compound’s LogP (~3.5) suggests moderate lipophilicity, suitable for oral bioavailability, while sulfone-containing analogs () may exhibit improved aqueous solubility .
- Structural Confirmation : Analogous compounds in and use 1H NMR and ESI-MS for structural validation, a likely requirement for the target compound .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core linked to an acetamide moiety and substituted with a fluorophenoxy and a methoxyphenyl group. Its molecular formula is .
Antitumor Activity
Research indicates that pyrazole derivatives, including the target compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy. In vitro studies have demonstrated that compounds with similar structures can effectively induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,4-c]pyrazole derivatives has been well-documented. The compound under investigation has been associated with the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are mediated through the suppression of NF-κB signaling pathways, which play a critical role in inflammation .
Antibacterial Activity
Some studies have reported that pyrazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. The compound's structural features may enhance its interaction with bacterial targets, contributing to its efficacy .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,4-c]pyrazole derivatives is heavily influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like fluorine) enhances biological activity by increasing the compound's lipophilicity and stability.
- Core Structure : The thieno[3,4-c]pyrazole framework is crucial for binding to biological targets due to its planar structure and ability to engage in π-π stacking interactions with aromatic residues in proteins.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The results indicated that modifications at the 2-position significantly improved cytotoxicity against melanoma cells compared to unmodified compounds.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects of similar compounds in a murine model of arthritis. The results showed a marked reduction in paw swelling and inflammatory markers upon treatment with the compound.
Research Findings
Recent investigations into similar pyrazole derivatives have revealed promising results regarding their pharmacological profiles:
- Inhibition of Enzymes : Compounds have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, suggesting potential applications in treating gout or hyperuricemia.
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds for various biological targets, supporting experimental findings on their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
